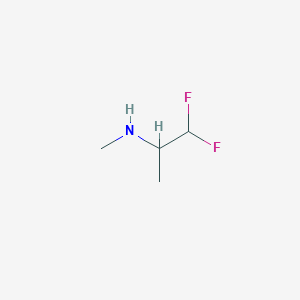

1,1-Difluoro-N-methylpropan-2-amine

Overview

Description

1,1-Difluoro-N-methylpropan-2-amine, also known as DFMA, is a synthetic compound that is frequently used in research and industry. It is a hydrochloride with the CAS Number: 1803583-55-2 . The molecular weight of this compound is 145.58 .

Synthesis Analysis

The synthesis of amines like 1,1-Difluoro-N-methylpropan-2-amine can be achieved through various methods. One efficient method starts with an S N 2 reaction between a 1 o or 2 o alkyl halide and the nucleophilic azide anion (N 3-) to produce an alkyl azide .Molecular Structure Analysis

The Inchi Code for 1,1-Difluoro-N-methylpropan-2-amine hydrochloride is 1S/C4H9F2N.ClH/c1-3(7-2)4(5)6;/h3-4,7H,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

1,1-Difluoro-N-methylpropan-2-amine is a powder at room temperature . The compound has a molecular weight of 145.58 and a density of 1.0±0.1 g/cm 3 . It has a boiling point of 77.9±25.0 °C at 760 mmHg .Scientific Research Applications

Fluorine-Substituted Compound Synthesis

1,1-Difluoro-N-methylpropan-2-amine is a fluorine-substituted compound that serves as a valuable intermediate in the synthesis of various fluorinated organic molecules. The incorporation of fluorine atoms into organic compounds is known to significantly alter their chemical properties, such as increased stability, altered reactivity, and enhanced lipophilicity, which are desirable traits in pharmaceuticals, agrochemicals, and material science applications.

Photocatalytic Hydrodefluorination

Photocatalytic hydrodefluorination is a technique where partially fluorinated compounds, including 1,1-Difluoro-N-methylpropan-2-amine derivatives, are used as starting materials. This method involves the selective reduction of carbon-fluorine bonds under light irradiation, allowing for the controlled synthesis of partially fluorinated aromatics, which are crucial for developing new materials and active pharmaceutical ingredients with unique properties (Senaweera et al., 2014).

Hydrogenation Catalysts

The compound is also explored in research focusing on hydrogenation catalysts. For instance, cobalt nanoparticles derived from metal-organic frameworks have been studied for their ability to catalyze a wide range of reductive aminations, potentially involving 1,1-Difluoro-N-methylpropan-2-amine or its derivatives. This application is particularly relevant in synthesizing amines, a fundamental class of organic compounds with widespread utility in pharmaceuticals and organic synthesis (Jagadeesh et al., 2017).

Aminofluorides Substitution

Aliphatic 1,2-aminofluorides, possibly including structures similar to 1,1-Difluoro-N-methylpropan-2-amine, are subjects of studies focusing on their substitution reactions. These reactions are facilitated by specific catalysts, leading to the formation of β-substituted amines through a process that involves aziridinium ion intermediates. This pathway provides a novel approach to synthesizing diverse β-substituted amine compounds, which are important in medicinal chemistry and organic synthesis (Träff et al., 2015).

Optical Detection of Amines

1,1-Difluoro-N-methylpropan-2-amine and its derivatives are explored for their potential in developing optical detection systems for amines. By reacting with amines to form hemiaminal-type adducts, these compounds undergo significant spectral changes, which can be utilized in chemosensitive probes for detecting and quantifying amines in various environments. This application is particularly relevant in environmental monitoring, diagnostic assays, and industrial process control (Tamiaki et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

1,1-difluoro-N-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N/c1-3(7-2)4(5)6/h3-4,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUSYMCNVQDNQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Difluoro-N-methylpropan-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B1492895.png)

![3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride](/img/structure/B1492900.png)

![Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1492917.png)